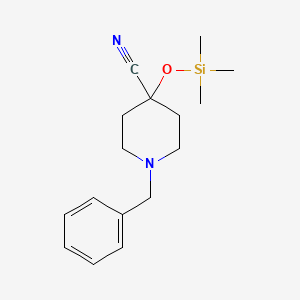
1-Benzyl-4-((trimethylsilyl)oxy)piperidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-((trimethylsilyl)oxy)piperidine-4-carbonitrile is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a benzyl group, a trimethylsilyloxy group, and a carbonitrile group attached to the piperidine ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-((trimethylsilyl)oxy)piperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with benzyl halides and trimethylsilyl reagents. One common method is the nucleophilic substitution reaction where piperidine is reacted with benzyl chloride in the presence of a base to form 1-benzylpiperidine. This intermediate is then treated with trimethylsilyl chloride and a base to introduce the trimethylsilyloxy group, followed by the addition of a cyanide source to form the carbonitrile group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyl-4-((trimethylsilyl)oxy)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-((trimethylsilyl)oxy)piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-((trimethylsilyl)oxy)piperidine-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The benzyl group provides hydrophobic interactions, while the trimethylsilyloxy group can enhance the compound’s stability and solubility. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzylpiperidine: Lacks the trimethylsilyloxy and carbonitrile groups, making it less versatile in certain reactions.
4-((Trimethylsilyl)oxy)piperidine: Lacks the benzyl and carbonitrile groups, affecting its hydrophobic interactions and reactivity.
Piperidine-4-carbonitrile: Lacks the benzyl and trimethylsilyloxy groups, influencing its stability and solubility.
Uniqueness
1-Benzyl-4-((trimethylsilyl)oxy)piperidine-4-carbonitrile is unique due to the combination of its functional groups, which provide a balance of hydrophobic interactions, stability, and reactivity. This makes it a valuable compound for various chemical reactions and research applications.
Eigenschaften
Molekularformel |
C16H24N2OSi |
|---|---|
Molekulargewicht |
288.46 g/mol |
IUPAC-Name |
1-benzyl-4-trimethylsilyloxypiperidine-4-carbonitrile |
InChI |
InChI=1S/C16H24N2OSi/c1-20(2,3)19-16(14-17)9-11-18(12-10-16)13-15-7-5-4-6-8-15/h4-8H,9-13H2,1-3H3 |
InChI-Schlüssel |
OJORFSRWWIGRPV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1(CCN(CC1)CC2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,8-Dioxo-2,8-dihydropyrano[3,2-g]chromene-3,7-dicarboxylic acid](/img/structure/B13343410.png)

![6-Bromo-1-methyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13343429.png)




![(R)-1-((S)-1-(Naphthalen-1-yl)ethyl)-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B13343471.png)




![4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride](/img/structure/B13343497.png)
![1-[(Oxolan-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13343500.png)
